N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
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Description
N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including coordination complexes with metals like Co(II) and Cu(II), highlights the role of such compounds in forming supramolecular architectures. These complexes have shown significant antioxidant activity, indicating potential applications in mitigating oxidative stress-related conditions. The study by Chkirate et al. (2019) provides insights into the structural characteristics and biological activities of these complexes, suggesting avenues for exploring similar properties in N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (Chkirate et al., 2019).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against agricultural pests, as discussed by Fadda et al. (2017), demonstrate the potential of such compounds in developing new insecticidal agents. This suggests that related compounds, including this compound, could be explored for similar applications (Fadda et al., 2017).
Synthesis of Novel Heterocycles
The work on synthesizing unsymmetrical pyrazolo[1,5-a]-1,3,5-triazines by Novinson et al. (1974) illustrates the versatility of pyrazole and triazine derivatives in organic synthesis. These findings can inspire further research into the synthesis and potential applications of this compound for developing novel materials or bioactive molecules (Novinson et al., 1974).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-3-16-7-9-17(10-8-16)20-12-21-23(31)27(24-14-28(21)26-20)13-22(30)25-19-6-4-5-18(11-19)15(2)29/h4-11,14,20-21,26H,3,12-13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSHKJKIZFFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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